6-Chloro-n-cyclopentyl-5-iodo-2-(methylthio)pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-n-cyclopentyl-5-iodo-2-(methylthio)pyrimidin-4-amine is a chemical compound with a complex structure that includes a pyrimidine ring substituted with chlorine, iodine, and a methylthio group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-n-cyclopentyl-5-iodo-2-(methylthio)pyrimidin-4-amine typically involves multiple steps, starting from simpler precursor compounds. One common synthetic route involves the following steps:
Nucleophilic Substitution: The starting material, 4-chloro-2-(methylthio)pyrimidine, undergoes nucleophilic substitution with cyclopentylamine to form 6-chloro-n-cyclopentyl-2-(methylthio)pyrimidin-4-amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to increase yield and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-n-cyclopentyl-5-iodo-2-(methylthio)pyrimidin-4-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Palladium catalysts, boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the chlorine or iodine positions .
Wissenschaftliche Forschungsanwendungen
6-Chloro-n-cyclopentyl-5-iodo-2-(methylthio)pyrimidin-4-amine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-Chloro-n-cyclopentyl-5-iodo-2-(methylthio)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloro-2-(methylthio)pyrimidin-4-amine: Lacks the cyclopentyl and iodine substitutions, making it less complex.
6-Chloro-N-cyclopentyl-2-(methylthio)pyrimidin-4-amine: Similar structure but without the iodine atom.
Uniqueness
6-Chloro-n-cyclopentyl-5-iodo-2-(methylthio)pyrimidin-4-amine is unique due to the presence of both cyclopentyl and iodine substitutions on the pyrimidine ring. These substitutions can significantly alter the compound’s chemical reactivity and biological activity compared to its simpler analogs .
Eigenschaften
CAS-Nummer |
917895-52-4 |
---|---|
Molekularformel |
C10H13ClIN3S |
Molekulargewicht |
369.65 g/mol |
IUPAC-Name |
6-chloro-N-cyclopentyl-5-iodo-2-methylsulfanylpyrimidin-4-amine |
InChI |
InChI=1S/C10H13ClIN3S/c1-16-10-14-8(11)7(12)9(15-10)13-6-4-2-3-5-6/h6H,2-5H2,1H3,(H,13,14,15) |
InChI-Schlüssel |
QKGOJOCWJYLIFP-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC(=C(C(=N1)Cl)I)NC2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.